![molecular formula C17H22N6O2S B2539943 2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1239990-23-8](/img/structure/B2539943.png)
2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various bioactive compounds incorporating piperazine and imidazole moieties has been a subject of interest due to their potential antimicrobial activities. In the first study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized through a multi-step reaction starting from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide. The process involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and N-methylation, culminating in the reaction with 4-aminoantipyrine to yield the final compounds .
In another study, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Additionally, sulfonamide and amide derivatives containing a piperazine ring and imidazo[1,2-b]pyridazine moiety were synthesized by reacting 6-chloro-2-substituted aryl(imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with acid chloride or sulfonyl chloride .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral studies were employed to confirm the structures of the piperazine derivatives . Similarly, elemental analysis, ^1H NMR, and liquid chromatography-mass spectrometry (LCMS) were used to characterize the sulfonamide and amide derivatives . The structure of one of the most active anti-tubercular compounds was further substantiated through single-crystal X-ray diffraction (XRD) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carefully designed to introduce the desired functional groups and molecular architecture necessary for biological activity. The use of catalysts such as SO4^2−/Y2O3 facilitated the cyclocondensation reactions , while the use of triethylamine and dichloromethane was crucial in the formation of sulfonamide and amide derivatives . These reactions highlight the complexity and precision required in the synthesis of bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and the functional groups present. The antimicrobial activities of these compounds were evaluated, with some showing high activity against various bacterial strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans . The novel 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues were evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting moderate to very good activity .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibitory Activity
A study highlighted the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains including E. coli, S. aureus, and S. mutans. The compounds also showed significant inhibitory activities against MRSA and VRE bacterial strains. One compound, in particular, exhibited superior biofilm inhibition activities compared to the reference drug Ciprofloxacin, suggesting its potential as a novel antibacterial agent (Mekky & Sanad, 2020).
Anticancer Evaluation
Research on di- and trifunctional substituted 1,3-thiazoles, including a compound with a piperazine substituent, was conducted to evaluate their anticancer activity. The study was part of the international scientific program "NCI-60 Human Tumor Cell Lines Screen" and revealed that compounds with a piperazine substituent showed significant anticancer activity across a range of cancer cell lines, indicating their potential as anticancer agents (Turov, 2020).
Antimicrobial and Antimalarial Activity
A synthesis study on sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety was conducted. These compounds were screened for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. The results suggested the potential of these compounds in antimicrobial and antimalarial applications (Bhatt, Kant, & Singh, 2016).
Corrosion Inhibition
An investigation into synthesized benzimidazole derivatives, including those with a piperazine linker, as corrosion inhibitors for N80 steel in hydrochloric acid solution was carried out. The study found that these compounds exhibit excellent corrosion inhibition efficiency, highlighting their potential application in protecting metals from corrosion (Yadav et al., 2016).
Antiproliferative Activity Against Human Cancer Cell Lines
A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Some compounds showed good activity, indicating their potential as anticancer agents (Mallesha et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c1-12-17(13(2)21-20-12)26(24,25)23-9-7-22(8-10-23)11-16-18-14-5-3-4-6-15(14)19-16/h3-6H,7-11H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNIGYKFVVYEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]methyl]-1H-benzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.